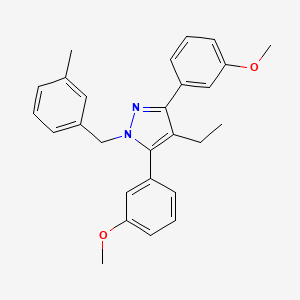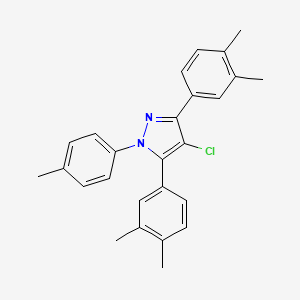![molecular formula C18H26N2O7S2 B10932995 2-Methyl 4-propyl 3-methyl-5-({[1-(methylsulfonyl)piperidin-4-yl]carbonyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B10932995.png)
2-Methyl 4-propyl 3-methyl-5-({[1-(methylsulfonyl)piperidin-4-yl]carbonyl}amino)thiophene-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYL 4-PROPYL 3-METHYL-5-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, piperidine moiety, and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL 4-PROPYL 3-METHYL-5-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an electrophilic intermediate.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
2-METHYL 4-PROPYL 3-METHYL-5-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Materials Science: Application in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the piperidine moiety and the sulfonyl group may play a crucial role in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2-METHYL 4-PROPYL 3-METHYL-5-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE: shares similarities with other thiophene derivatives and piperidine-containing compounds.
Thiophene Derivatives: Compounds with a thiophene ring and various substituents.
Piperidine Derivatives: Compounds containing a piperidine ring with different functional groups.
Uniqueness
The uniqueness of 2-METHYL 4-PROPYL 3-METHYL-5-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE lies in its combination of a thiophene ring, piperidine moiety, and multiple functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H26N2O7S2 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
2-O-methyl 4-O-propyl 3-methyl-5-[(1-methylsulfonylpiperidine-4-carbonyl)amino]thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C18H26N2O7S2/c1-5-10-27-17(22)13-11(2)14(18(23)26-3)28-16(13)19-15(21)12-6-8-20(9-7-12)29(4,24)25/h12H,5-10H2,1-4H3,(H,19,21) |
InChI Key |
LRLQEOLDXIRCHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(SC(=C1C)C(=O)OC)NC(=O)C2CCN(CC2)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({1-ethyl-3-[(2-phenylethyl)carbamoyl]-1H-pyrazol-4-yl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B10932912.png)

![methyl 5-{[4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate](/img/structure/B10932918.png)
![1-ethyl-3-methyl-6-(4-methylphenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10932934.png)
![4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]pyrimidin-2-amine](/img/structure/B10932939.png)

![3,6-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10932970.png)
![(4-benzylpiperazin-1-yl)[6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone](/img/structure/B10932973.png)
![methyl 4-{[4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B10932981.png)
![5-(4-methoxybenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B10932984.png)
![1-ethyl-3,5-dimethyl-N-[2-(4-methylpiperidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10932986.png)
![ethyl 7-{[(6-ethyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10932993.png)
![methyl 1-{[(4-{[(E)-{5-[(4-fluorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B10933002.png)
![propan-2-yl 6-methyl-2-{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10933007.png)
